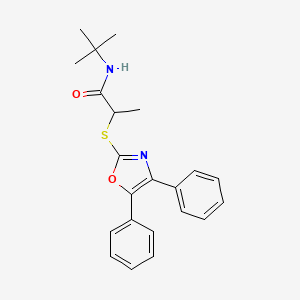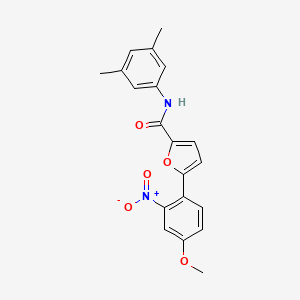![molecular formula C22H18ClN3O4S2 B2916002 N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1098644-77-9](/img/structure/B2916002.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C22H18ClN3O4S2 and its molecular weight is 487.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
- A novel series of compounds, including derivatives of thiophene and N-substituted thieno[3,2-d] pyrimidine, were synthesized for potential antitumor and antibacterial applications. Compounds showed significant in vitro activity against human tumor cell lines such as liver, colon, and lung cancer, outperforming the standard drug, doxorubicin, in some cases. These compounds, including pyrrole derivatives functionalized with thiophenes, demonstrate the chemical's potential in cancer research (Hafez, Alsalamah, & El-Gazzar, 2017).
Antimalarial and COVID-19 Applications
- Another study explored the reactivity of sulfonamide derivatives, including potential antimalarial activities and ADMET properties. The research indicates the compound's potential utility in developing treatments against malaria and possibly COVID-19, with compounds showing significant antimalarial activity and favorable ADMET profiles (Fahim & Ismael, 2021).
Heterocyclic Carboxamides and Antipsychotic Potential
- Heterocyclic analogues of 1192U90 were synthesized and evaluated for their potential as antipsychotic agents. The study aimed at understanding the binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, alongside evaluating their ability to antagonize apomorphine-induced climbing response in mice. Two derivatives showed potent in vivo activities, indicating the compound's relevance in developing new antipsychotic medications (Norman et al., 1996).
Antioxidant Activity
- A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for antioxidant activity. Some compounds demonstrated potent antioxidant activities, with activities surpassing known antioxidants such as ascorbic acid, suggesting their utility in oxidative stress-related conditions (Tumosienė et al., 2019).
Photosensitive Poly(benzoxazole) Applications
- A study on the synthesis of photosensitive poly(benzoxazole) using a precursor approach highlighted the compound's potential in materials science, particularly in developing photoresists for fine patterning. This research contributes to advancements in polymer chemistry and materials engineering (Ebara, Shibasaki, & Ueda, 2003).
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S2/c23-19-11-12-20(31-19)32(28,29)26-13-3-5-17(26)21(27)24-15-9-7-14(8-10-15)22-25-16-4-1-2-6-18(16)30-22/h1-2,4,6-12,17H,3,5,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZWSHCIUKYAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(2-fluorophenyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2915925.png)
![N-(cyanomethyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide](/img/structure/B2915926.png)
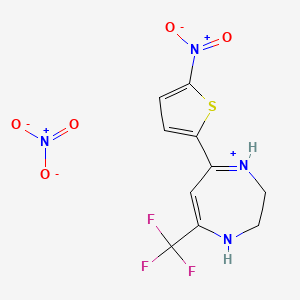
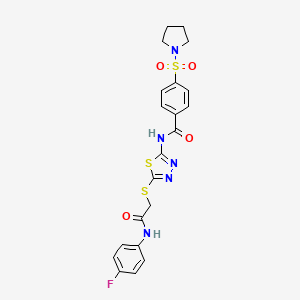
![N-[1-(4-Fluorophenyl)-3-hydroxy-3-methylbutan-2-yl]oxirane-2-carboxamide](/img/structure/B2915929.png)
![3-(3-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2915931.png)
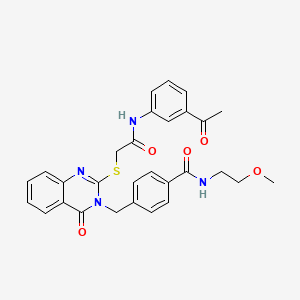
![3-(4-Fluorophenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915936.png)
